

"optimizing the synthesis yield of 2-Chloro-4-methyl-5-nitroquinoline"

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

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Executive Summary

This technical guide addresses the synthesis and yield optimization of **2-Chloro-4-methyl-5-nitroquinoline** (CAS: 54965-60-5).^[1] The primary synthetic challenge lies in the regioselectivity of the nitration step. Due to the steric hindrance (peri-interaction) exerted by the methyl group at the C4 position, electrophilic substitution favors the C8 position, often resulting in the 8-nitro isomer being the major product.

This guide provides a validated protocol to maximize the formation and recovery of the 5-nitro isomer, detailed troubleshooting for common yield-killing issues, and purification strategies to isolate the target compound from its isomers.

Module 1: The Core Reaction Protocol

The most scalable and cost-effective route is the electrophilic nitration of 2-chloro-4-methylquinoline using a mixed acid system.^[1]

Optimized Synthetic Workflow

Reaction Scheme:

- Substrate: 2-Chloro-4-methylquinoline.
- Reagents: Fuming Nitric Acid (, >90%), Concentrated Sulfuric Acid (, 98%).
- Conditions:
to
(Critical).

Step-by-Step Protocol:

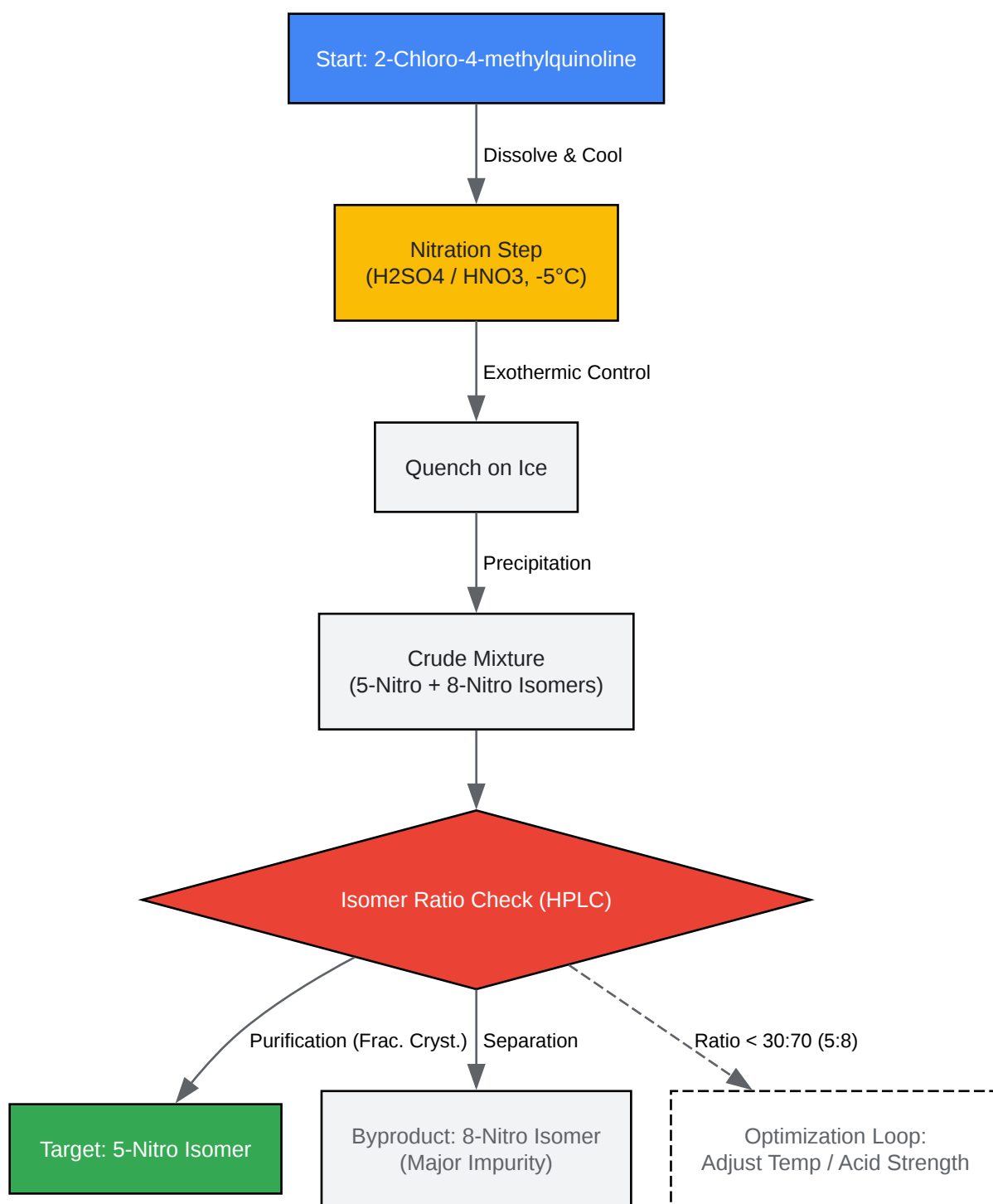
- Dissolution: Charge a reactor with Concentrated (5-6 equivalents relative to substrate). Cool to .
- Substrate Addition: Slowly add 2-Chloro-4-methylquinoline portion-wise. Caution: Exothermic. Maintain temperature .
- Nitration: Prepare a mixture of Fuming (1.1 - 1.2 equivalents) and Conc. . Add this mixture dropwise to the reactor over 1-2 hours.
 - Technical Note: The rate of addition must be controlled to keep the internal temperature strictly below . Higher temperatures promote dinitration and tar formation.
- Digestion: Stir at

for 2-3 hours. Monitor reaction progress via TLC or HPLC.

- Quenching: Pour the reaction mixture onto crushed ice (5x weight of acid) with vigorous stirring. The crude product (mixture of isomers) will precipitate as a yellow/orange solid.
- Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry.

Module 2: Visualizing the Pathway & Troubleshooting

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting yield issues.



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Figure 1: Logical workflow for the synthesis and isolation of the 5-nitro isomer, highlighting the critical isomer separation step.

Module 3: Technical Troubleshooting (Q&A)

Q1: Why is my yield of the 5-nitro isomer consistently low (<30%)?

Diagnosis: This is likely a regioselectivity issue, not a conversion issue. Explanation: In 4-substituted quinolines, the substituent at C4 (methyl group) exerts a peri-effect (steric hindrance) on the C5 position. This makes the C5 position less accessible to the nitronium ion () compared to the C8 position. Consequently, the 8-nitro isomer is kinetically and thermodynamically favored. Solution:

- **Accept & Separate:** You cannot easily reverse this selectivity with standard mixed acids. Focus on optimizing the separation (see Module 4).
- **Temperature Control:** Ensure the reaction stays at . Higher temperatures () increase the kinetic energy of the system, potentially reducing selectivity further and increasing dinitration byproducts.

Q2: I am seeing a "tarry" black impurity in the crude. What is this?

Diagnosis: Oxidative degradation or polymerization. Cause:

- **Local Overheating:** Adding the acid too fast created hot spots.
- **Water Contamination:** Exothermic hydration of sulfuric acid if equipment wasn't dry.
Corrective Action:
- Use Fuming Nitric Acid to minimize water content.
- Improve stirring efficiency (high torque) to dissipate heat instantly.
- Verify reactor cooling capacity before addition.

Q3: The product is not precipitating fully during the quench.

Diagnosis: Acid concentration is still too high (solubility effect). Solution:

- Ensure the final volume of the ice-water mixture is at least 5-10 times the volume of the acid mixture.^[1]
- Neutralize the slurry to pH 4-5 using Ammonium Hydroxide () or Sodium Acetate. This reduces the solubility of the nitro-quinoline salts, forcing precipitation.

Module 4: Purification & Isomer Separation

Since the reaction produces a mixture (typically ~60% 8-nitro : ~40% 5-nitro), purification is the most critical step for yield "optimization."

Method	Suitability	Protocol Summary
Fractional Crystallization	High (Scalable)	The 8-nitro isomer is typically less soluble in polar solvents (e.g., Ethanol or Acetic Acid) due to better packing (symmetry).[1] 1. Dissolve crude in hot Ethanol. 2. Cool slowly. The 8-nitro isomer usually crystallizes first.[1] 3. Filter off the 8-nitro.[1] 4. Concentrate the filtrate to recover the enriched 5-nitro isomer.
Column Chromatography	Medium (Lab Scale)	Stationary Phase: Silica Gel (230-400 mesh).[2] Mobile Phase: Hexane : Ethyl Acetate (gradient 9:1 to 7:3). Order of Elution: The less polar isomer (often 5-nitro due to intramolecular H-bonding potential if reduced, but here nitro is bulky) elutes first. Note: Verify Rf values via TLC.

Data for Identification:

- **2-Chloro-4-methyl-5-nitroquinoline** (Target):
 - Melting Point: Distinct from 8-nitro (Check literature, typically lower melting than 8-nitro).[1]
 - ¹H NMR: Look for the coupling pattern of the benzene ring protons. The C5-nitro substitution pattern will show specific splitting (doublet-doublet-doublet or similar depending on resolution) different from C8.[1]

References

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